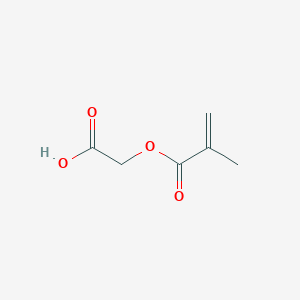

Methacryloyloxyacetic acid

Overview

Description

Methacryloyloxyacetic acid (MAA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAA is a derivative of methacrylic acid and has a carboxylic acid functional group. It is an organic compound with the formula CH2=C(CH3)CO2H . This colorless, viscous liquid is a carboxylic acid with an acrid unpleasant odor. It is soluble in warm water and miscible with most organic solvents .

Synthesis Analysis

The synthesis of methacrylic acid, from which MAA is derived, is prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative in turn is hydrolyzed to methacrylic acid, or esterified to methyl methacrylate in one step . Another route to methacrylic acid starts with isobutylene, which is obtainable by dehydration of tert-butanol . Methacryloyloxyacetic acid (I) is synthesized in 80% yield from its tert-butyl ester (IV) by the acid catalyzed E1 elimination of the tert-butyl group in dilute acetonitrile solution .

Molecular Structure Analysis

The molecular formula of Methacryloyloxyacetic acid is C6H8O4 . The structure of the molecule can be viewed using a structural formula editor and a 3D model viewer .

Chemical Reactions Analysis

Methacrylic acid, from which MAA is derived, is involved in several kinds of organic reactions . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance refer to the characteristics that can be observed or measured without changing the substance’s composition . Unfortunately, specific physical and chemical properties of Methacryloyloxyacetic acid were not found in the search results.

Scientific Research Applications

Dental Applications

Methacryloyloxyacetic acid (MAA) has been explored for its potential in dental applications. A study focused on creating new composite materials based on poly(methacrylic acid) and hydroxyapatite for dentistry. These composites show promising biocompatibility and potential for dental restorations and implants (Cucuruz et al., 2016).

Biomedical and Tissue Engineering

MAA is also significant in biomedical applications, especially in tissue engineering. Research on gelatin methacryloyl (GelMA) hydrogels, a derivative of MAA, indicates their suitability for various biomedical applications, including tissue engineering, due to their biological properties and tunable physical characteristics (Yue et al., 2015). Additionally, GelMA hydrogels can be microfabricated using different methodologies for controlled architectures in biomedical constructs (Yue et al., 2017).

Magnetic Resonance Imaging (MRI)

In MRI applications, methacryloyloxyacetic acid derivatives have been used to develop biocompatible copolymers for enhanced imaging. These copolymers, like N-(2-hydroxypropyl)methacrylamide (HPMA) conjugates, show potential in clinical MR imaging of macrophage-mediated malignancies (Zarabi et al., 2006).

Pharmaceutical and Drug Delivery Systems

The synthesis of methacryloyloxyacetic acid has been reported with potential applications in creating copolymers for pharmaceutical uses (Guistina & Hall, 1991). These copolymers can be used in drug delivery systems, particularly for targeted and sustained release.

Mucoadhesive Delivery Systems

In the context of mucoadhesive delivery systems, nanoparticles formulated using thiolated chitosan and poly(methacrylic acid) show potential in improving oral availability and targeting release at specific absorption sites (Saboktakin et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPOLLWTJARLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516761 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacryloyloxyacetic acid | |

CAS RN |

6852-90-0 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

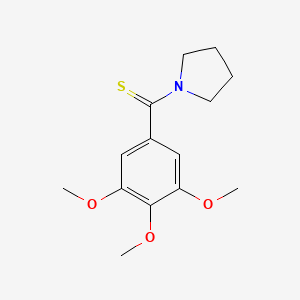

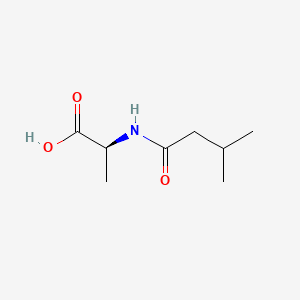

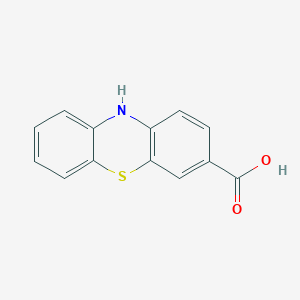

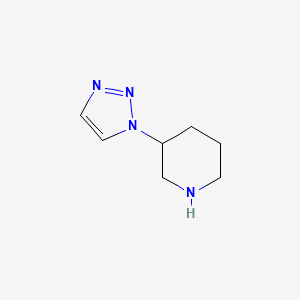

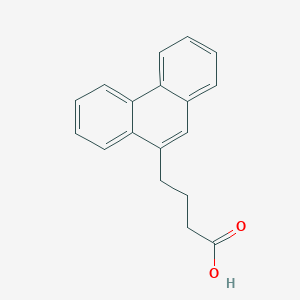

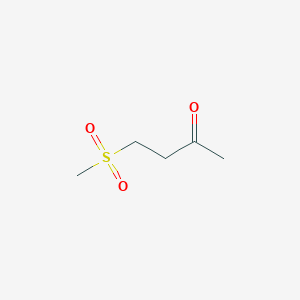

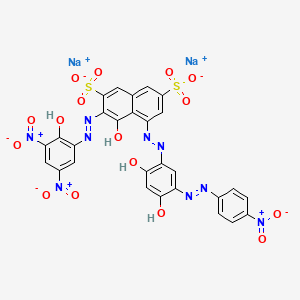

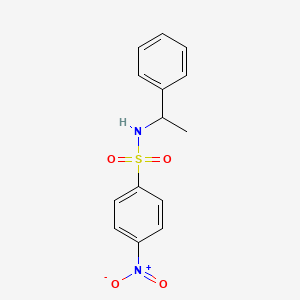

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)